Perfluoro-3-methylbutyl iodide

Overview

Description

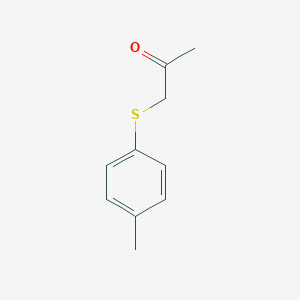

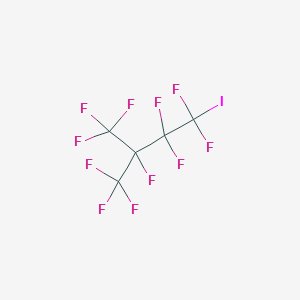

Perfluoro-3-methylbutyl iodide, also known as Perfluoroisopentyl iodide, is a chemical compound with the molecular formula C5F11I . It is used for research purposes .

Molecular Structure Analysis

The molecular weight of Perfluoro-3-methylbutyl iodide is 395.94 . The exact molecular structure is not provided in the search results.Physical And Chemical Properties Analysis

Perfluoro-3-methylbutyl iodide has a molecular weight of 395.94 and a molecular formula of C5F11I . It is stored at room temperature . Its density is 2.045 g/cm3 and it has a boiling point of 89-90°C .Scientific Research Applications

Proteomics Research

Perfluoro-3-methylbutyl iodide is a specialty product used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound may be used in the analysis and identification of proteins in a given sample.

Dye-Sensitized Solar Cells

This compound has been used in the synthesis of dicationic iodide materials for dye-sensitized solar cells (DSSCs) . DSSCs are a type of photovoltaic device that have gained attention due to their high efficiency and low manufacturing cost. The electrolyte in these cells contains a triiodide/iodide redox couple, and new dicationic salts based on ionic liquids have been synthesized to improve the photovoltaic properties of DSSCs .

Future Directions

While specific future directions for Perfluoro-3-methylbutyl iodide are not mentioned in the search results, there are discussions about the potential of iodine clocks in materials science, especially for the time-programming of supramolecular assembly and sol–gel transition . Additionally, the development of blue perovskite light-emitting diodes (PeLEDs) is discussed, indicating potential future directions in this field .

Mechanism of Action

Target of Action

Perfluoro-3-methylbutyl iodide, also known as Perfluoroisopentyl iodide, is a specialty product used in proteomics research applications

Mode of Action

It’s known that per- and polyfluoroalkyl substances (pfas), a group to which this compound belongs, can have various effects on the immune system . They can modulate cell signaling and nuclear receptors, alter calcium signaling and homeostasis in immune cells, modulate immune cell populations, induce oxidative stress, and impact fatty acid metabolism .

Biochemical Pathways

PFAS, including Perfluoro-3-methylbutyl iodide, can affect multiple aspects of the immune system . They can modulate cell signaling and nuclear receptors, such as NF-κB and PPARs, alter calcium signaling and homeostasis in immune cells, and impact fatty acid metabolism . These changes can lead to both immunosuppression and immunoenhancement .

Pharmacokinetics

Pfas are known for their bioaccumulative properties and persistence in the environment .

Result of Action

Pfas, in general, are associated with various health effects, including adverse effects on the immune system . For example, certain PFAS have been associated with a decreased antibody response to vaccines .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Perfluoro-3-methylbutyl iodide. PFAS are persistent and can bioaccumulate in the environment . They are released into the environment through various sources, including industrial manufacturing and consumer products . These environmental exposures can potentially influence the action and efficacy of these compounds.

properties

IUPAC Name |

1,1,1,2,3,3,4,4-octafluoro-4-iodo-2-(trifluoromethyl)butane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5F11I/c6-1(3(9,10)11,4(12,13)14)2(7,8)5(15,16)17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMPRKACBONFPEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)I)(F)F)(C(F)(F)F)(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5F11I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379876 | |

| Record name | Perfluoro-3-methylbutyl iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Perfluoro-3-methylbutyl iodide | |

CAS RN |

1514-90-5 | |

| Record name | 1,1,1,2,3,3,4,4-Octafluoro-4-iodo-2-(trifluoromethyl)butane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1514-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluoro-3-methylbutyl iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluoroisopentyl iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-[(4-Anilinophenyl)-(4-phenylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]anilino]benzenesulfonate](/img/structure/B75343.png)

![butyl (2S)-3-phenyl-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B75351.png)